REACTION_CXSMILES
|
[C:1]1([NH2:8])[CH:6]=[CH:5][C:4]([NH2:7])=[CH:3][CH:2]=1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1.O.O.O.[F:24][C:25]([F:33])([F:32])[C:26]([C:28]([F:31])([F:30])[F:29])=[O:27].[OH:34][C:35]([C:44]1[CH:49]=[C:48]([NH2:50])[CH:47]=[CH:46][C:45]=1[NH2:51])([C:40]([F:43])([F:42])[F:41])[C:36]([F:39])([F:38])[F:37]>>[F:24][C:25]([F:33])([F:32])[C:26]([C:28]([F:31])([F:30])[F:29])=[O:27].[OH:34][C:35]([C:44]1[CH:49]=[C:48]([NH2:50])[CH:47]=[CH:46][C:45]=1[NH2:51])([C:36]([F:39])([F:38])[F:37])[C:40]([F:43])([F:42])[F:41].[C:1]1([NH2:8])[CH:6]=[CH:5][C:4]([NH2:7])=[CH:3][CH:2]=1 |f:1.2,3.4.5.6|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)N)N
|
Name
|
|
Quantity
|
704 mg
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
40.7 g
|
Type
|
reactant
|
Smiles
|
O.O.O.FC(C(=O)C(F)(F)F)(F)F
|
Name
|
target compound
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
1-(2-hydroxyhexafluoro-2-propyl)-2,5-phenylenediamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(C(F)(F)F)(C(F)(F)F)C1=C(C=CC(=C1)N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)N)N
|
Name
|
imines
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
After stirring for 21 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 100 ml, glass, sealed container (autoclave)
|
Type
|
TEMPERATURE
|
Details
|
Then, the temperature increased
|
Type
|
CUSTOM
|
Details
|
the inside temperature of the reaction liquid
|
Type
|
CUSTOM
|
Details
|
was set to 110° C
|
Type
|
CUSTOM
|
Details
|
the reaction liquid
|
Type
|
TEMPERATURE
|
Details
|
was cooled down
|
Type
|
CUSTOM
|
Details
|
The reaction liquid
|
Reaction Time |
21 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)C(F)(F)F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
OC(C(F)(F)F)(C(F)(F)F)C1=C(C=CC(=C1)N)N
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)N)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |